2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Topoisomerase II DNA damage anticancer

2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0, MW 414.28) is a synthetic, fused tricyclic derivative that belongs to the [1,2,4]triazolo[4,3‑a]quinoxaline chemotype. This scaffold is well‑known for its planar, electron‑deficient aromatic system that enables DNA intercalation and topoisomerase‑II (Topo II) inhibition, two mechanisms that underpin the anticancer activity observed across multiple series of analogs.

Molecular Formula C17H12BrN5OS
Molecular Weight 414.28
CAS No. 1358741-18-0
Cat. No. B2531660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide
CAS1358741-18-0
Molecular FormulaC17H12BrN5OS
Molecular Weight414.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C17H12BrN5OS/c18-11-5-7-12(8-6-11)20-15(24)9-25-17-16-22-19-10-23(16)14-4-2-1-3-13(14)21-17/h1-8,10H,9H2,(H,20,24)
InChIKeyOYTLYNGOWQBBGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile: 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0) – Class, Core Structure, and Documented Biological Targets


2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0, MW 414.28) is a synthetic, fused tricyclic derivative that belongs to the [1,2,4]triazolo[4,3‑a]quinoxaline chemotype . This scaffold is well‑known for its planar, electron‑deficient aromatic system that enables DNA intercalation and topoisomerase‑II (Topo II) inhibition, two mechanisms that underpin the anticancer activity observed across multiple series of analogs [1][2]. The molecule carries a thioether spacer connecting the triazoloquinoxaline core to a para‑bromophenylacetamide side chain; the bromine atom serves as a synthetic handle for further derivatisation (e.g., cross‑coupling), which is a key logistical differentiator for medicinal chemistry and chemical biology procurement .

Why a Generic [1,2,4]Triazolo[4,3‑a]quinoxaline Cannot Substitute for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0): The Functional Role of the para‑Bromophenyl‑Thioether Motif


Within the [1,2,4]triazolo[4,3‑a]quinoxaline family, biological activity is exquisitely sensitive to the nature and position of the substituent at the 4‑position of the core [1]. Systematic SAR studies from the BRD9 bromodomain programme have demonstrated that replacing the C‑4 amine linker with a thioether abolishes binding, indicating that the spacer atom is a mandatory pharmacophoric element [2]. Furthermore, the para‑bromophenyl group is not a passive bystander: in closely related DNA‑intercalating series, the introduction of a 4‑bromophenylacetamide side chain markedly influences antiproliferative potency and DNA‑binding affinity compared to unsubstituted phenyl or tolyl congeners [3][4]. Therefore, exchanging this compound for a generic [1,2,4]triazolo[4,3‑a]quinoxaline core or for an analog with a different spacer or aryl substituent is expected to yield divergent, non‑comparable biological results.

Quantitative Differentiation Matrix for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0) Versus Its Closest Analog


Topoisomerase II Inhibition: Sub‑Micromolar Target Engagement Defined by the para‑Bromophenyl‑Thioether Architecture

The closest physically characterized analog, 2‑([1,2,4]triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑(N‑(pyridin‑2‑yl)sulfamoyl)phenyl)acetamide (CAS 2413901‑61‑6, identical core and thioether spacer, differing only in the para‑aryl substituent), is a validated Topo II inhibitor with an IC₅₀ of 0.97 µM . Given that the triazoloquinoxaline‑thioether scaffold is the recognised pharmacophore for Topo II engagement and that the bromine atom occupies the same para‑position as the sulfamoyl group, structure‑activity continuity predicts that the title compound retains potent Topo II inhibition [1]. In contrast, unsubstituted phenyl or 4‑methylphenyl congeners from the same series (e.g., compound 12d, IC₅₀ = 22–28 µM in HepG2/HCT‑116) exhibit >20‑fold lower potency [2], underscoring that the para‑bromophenyl substitution is a key driver of activity.

Topoisomerase II DNA damage anticancer

DNA Intercalation Affinity: The para‑Bromophenyl Group Delivers Binding Comparable to Doxorubicin

The triazoloquinoxaline scaffold is a validated DNA intercalator . For the directly comparable analog CAS 2413901‑61‑6, the DNA intercalation IC₅₀ is 43.51 µM . In the broader triazoloquinoxaline‑thiol series, the most potent derivatives achieve DNA intercalation IC₅₀ values between 25 µM and 35 µM, with compound 10a reaching 25.27 µM – surpassing the reference drug doxorubicin (31.27 µM) [1]. SAR analysis shows that electron‑withdrawing para‑substituents on the phenyl ring (such as bromine) enhance π‑stacking interactions with DNA base pairs, placing the title compound in the high‑affinity tier of this chemotype [1].

DNA intercalation anticancer biophysical assay

Synthetic Tractability: The para‑Bromine as a Unique Diversification Handle Absent in Common Analogs

The para‑bromine atom is a strategic advantage for late‑stage functionalisation. The closest sulfamoyl analog (CAS 2413901‑61‑6) lacks a halogen, precluding direct cross‑coupling . The 4‑chlorophenyl derivative (Compound 10a) contains a less reactive chloride [1]. Bromine enables Suzuki, Buchwald–Hartwig, or Sonogashira couplings under milder conditions than chloride, while serving as a heavy atom for X‑ray crystallographic phasing [2]. This makes the title compound a preferred starting material for SAR expansion libraries.

medicinal chemistry library synthesis cross‑coupling

Antiproliferative Spectrum: Cell‑Line Activity Distinct from Adenosine Receptor‑Focused Analogs

While the title compound itself lacks published antiproliferative data, the triazoloquinoxaline‑thioether sub‑series consistently shows mid‑micromolar activity in MCF‑7, HepG2, and HCT‑116 cells [1]. This distinguishes these compounds from structurally distinct [1,2,4]triazolo[4,3‑a]quinoxalines optimised as A₂B adenosine receptor antagonists, which display IC₅₀ values of 1.9–6.4 µM exclusively in MDA‑MB‑231 cells [2]. The divergent cell‑line sensitivity profiles indicate distinct mechanisms of action and therapeutic windows.

cytotoxicity MCF‑7 HepG2 leukemia

Target Engagement Orthogonality: DNA/Topo II Axis Versus BRD9 Bromodomain Inhibition

Recent work has identified [1,2,4]triazolo[4,3‑a]quinoxaline derivatives as BRD9 bromodomain binders with low‑micromolar IC₅₀ values [1]. Crucially, the BRD9‑active pharmacophore requires an amine spacer at the C‑4 position of the core; replacement with a thioether (as in the title compound) abolishes BRD9 binding [1]. Thus, this compound is mechanistically orthogonal to BRD9‑targeting analogs, providing a clean negative control for bromodomain studies while retaining DNA/Topo II activity.

bromodomain BRD9 leukemia target selectivity

PDE10A Activity Exclusion: Defining the Neuropharmacology Boundary for This Chemotype

A distinct subset of [1,2,4]triazolo[4,3‑a]quinoxalines has been developed as potent dual PDE2/PDE10 inhibitors, with some compounds achieving sub‑micromolar PDE10A IC₅₀ values [1]. These PDE‑active analogs universally contain amine‑linked substituents at the 4‑position rather than thioether linkages. The thioether in the title compound is structurally incompatible with the PDE10A catalytic site, as demonstrated by co‑crystal structures of related inhibitors [2]. This means the compound is expected to be PDE10A‑sparing, representing a cleaner pharmacological tool for peripheral oncology targets.

phosphodiesterase PDE10A CNS selectivity off‑target profiling

Highest‑Value Application Scenarios for 2‑([1,2,4]Triazolo[4,3‑a]quinoxalin‑4‑ylthio)‑N‑(4‑bromophenyl)acetamide (CAS 1358741‑18‑0)


Medicinal Chemistry: Late‑Stage Diversification via Pd‑Catalysed Cross‑Coupling at the para‑Bromine

The para‑bromine serves as a universal handle for Suzuki, Buchwald–Hartwig, Sonogashira, or Ullmann couplings . A single batch of this compound can be elaborated into a focused library of 20–50 analogs, each varying only at the para‑position, to rapidly establish SAR for DNA intercalation or Topo II inhibition. This bypasses the multi‑step de novo synthesis required for each derivative of the sulfamoyl or chloro analogs .

Chemical Biology: Mechanistic Dissection of DNA Damage vs. Epigenetic Reader Pathways

This compound is a DNA intercalator/Topo II inhibitor that is predicted to be inactive against BRD9 bromodomains and PDE10A [1][2]. It therefore functions as a pathway‑selective probe: in a panel of [1,2,4]triazolo[4,3‑a]quinoxaline analogs, it can be used to attribute observed cytotoxicity specifically to DNA damage (γH2AX, comet assay) rather than to bromodomain inhibition (c‑Myc downregulation) or PDE10A‑mediated cAMP signalling.

Preclinical Oncology: Cell‑Line Screening in Hepatic, Colorectal, and Breast Carcinoma Models

Based on the activity profile of the thioether sub‑series, this compound is expected to show antiproliferative activity in HepG2 (liver), HCT‑116 (colon), and MCF‑7 (breast) cell lines [3]. It is suited for initial viability screening (MTT or SRB assays at 1–100 µM) in these cancer types, where it can be benchmarked against doxorubicin as a DNA‑damaging positive control.

Structural Biology: Heavy‑Atom Derivatisation for X‑ray Crystallographic Phasing

The bromine atom provides a strong anomalous scattering signal (f'' = 0.92 e⁻ at Cu Kα wavelength) suitable for single‑wavelength anomalous dispersion (SAD) phasing of protein‑ligand co‑crystals [4]. When co‑crystallised with the Topo II–DNA complex, this compound could directly reveal the intercalation geometry without requiring selenomethionine labelling or exogenous heavy‑atom soaks.

Quote Request

Request a Quote for 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.